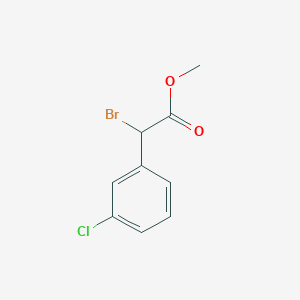

Methyl 2-bromo-2-(3-chlorophenyl)acetate

Descripción general

Descripción

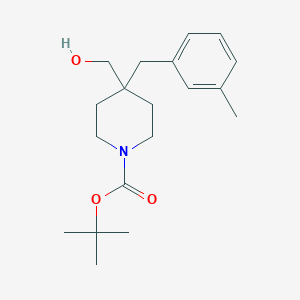

“Methyl 2-bromo-2-(3-chlorophenyl)acetate” is a chemical compound with the CAS Number: 137420-52-1 . It has a molecular weight of 263.52 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(3-chlorophenyl)acetate” is1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(3-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 263.52 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Antithrombotic Drugs

Methyl 2-bromo-2-(3-chlorophenyl)acetate serves as a precursor in the synthesis of antithrombotic drugs, such as (S)-clopidogrel. Clopidogrel, marketed under the trade names Plavix and Iscover, is a potent thienopyridine-class drug used to prevent blood clots. The synthesis of clopidogrel highlights the critical role of methyl 2-bromo-2-(3-chlorophenyl)acetate in producing medically important compounds. This review summarizes various synthetic methods, emphasizing the importance of selecting the best methodology to enhance pharmaceutical production efficiency and innovation (A. Saeed et al., 2017).

Environmental Impact Assessment

The compound's environmental aspects, particularly regarding its chlorophenol component, have been studied to understand its effects on aquatic environments. Chlorophenols, including 3-chlorophenol, exhibit moderate toxicity to mammalian and aquatic life. These studies provide insights into the environmental behavior of chlorophenols, shedding light on the ecological considerations necessary when handling compounds like methyl 2-bromo-2-(3-chlorophenyl)acetate and its derivatives (K. Krijgsheld & A. D. Gen, 1986).

Methanogenic Pathways Analysis

In a broader context of biochemical research, understanding the methanogenic pathways involving methyl groups is crucial. Although not directly linked to methyl 2-bromo-2-(3-chlorophenyl)acetate, studies on methanogenesis from acetate (i.e., the methyl group) offer a foundation for investigating how similar methyl-containing compounds may participate in or influence microbial and environmental processes. This knowledge contributes to a comprehensive understanding of carbon cycling and methanogenesis in various environments (R. Conrad, 2005).

Agricultural and Industrial Applications

The exploration of fumigants in agriculture, particularly those involving bromide and chlorophenyl components, underscores the utility of methyl 2-bromo-2-(3-chlorophenyl)acetate in developing pest management strategies. This research aligns with efforts to find alternatives to methyl bromide, highlighting the ongoing need to balance agricultural efficacy with environmental and human health considerations. Such studies demonstrate the compound's relevance in designing more sustainable and less harmful agricultural practices (H. Ajwa et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-bromo-2-(3-chlorophenyl)acetate is a complex organic compound Similar compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s structurally similar to methyl bromoacetate, an alkylating agent that has been used to alkylate phenol and amino groups

Biochemical Pathways

Alkylating agents like methyl bromoacetate are known to interfere with dna replication and transcription, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

As an alkylating agent, it could potentially cause DNA damage, leading to cell death or mutations . .

Action Environment

It’s known that the compound should be stored at a temperature of 4°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other chemicals could also potentially influence its action and efficacy.

Propiedades

IUPAC Name |

methyl 2-bromo-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCXNLVYWTJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-(3-chlorophenyl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

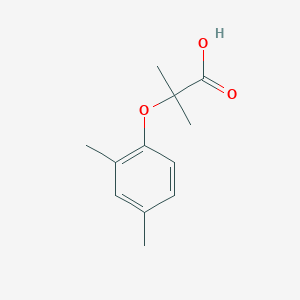

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

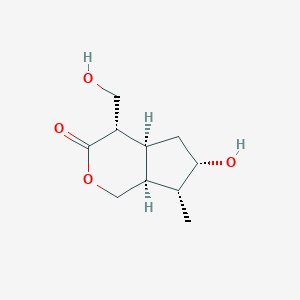

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

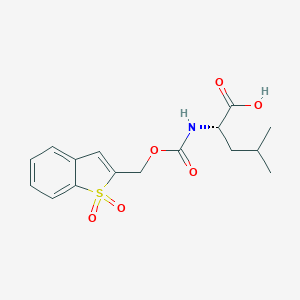

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)